Titanium sesquisulfate

Description

Properties

IUPAC Name |

titanium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Ti/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBXOQKKUVQETK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

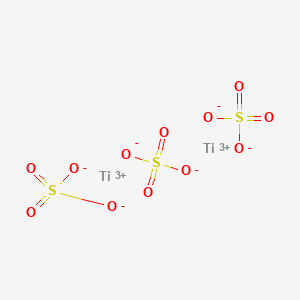

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+3].[Ti+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890655 | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10343-61-0 | |

| Record name | Titanium sesquisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dititanium tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM SESQUISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HCI1S2XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Structural and Spectroscopic Characterization of Titanium Sesquisulfate

Advanced Diffraction Techniques

X-ray Diffraction Studies for Crystal and Amorphous Structure Determination

X-ray diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of a material. For crystalline substances, XRD provides information on the crystal lattice, space group, and atomic coordinates. In the case of amorphous materials, which lack long-range order, XRD produces broad scattering halos that can give information about short-range atomic ordering.

Crystalline titanium sesquisulfate has been identified and indexed. iitm.ac.incurtin.edu.au According to the Materials Project database, Ti₂(SO₄)₃ crystallizes in the trigonal R-3 space group. atomistry.com Further identification is supported by the Joint Committee on Powder Diffraction Standards (JCPDS) card number 22-0947. iitm.ac.incurtin.edu.au The structure is three-dimensional, featuring two distinct Ti⁴⁺ sites. atomistry.com

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Trigonal | atomistry.com |

| Space Group | R-3 | atomistry.com |

| JCPDS Card No. | 22-0947 | iitm.ac.incurtin.edu.au |

Spectroscopic Probing of Molecular and Electronic Structures

Vibrational Spectroscopy (Fourier-transform Infrared Spectroscopy, Raman Spectroscopy) for Bonding and Ligand Analysis

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, are powerful tools for investigating the bonding environment and functional groups within a compound. For this compound, these techniques can probe the vibrations of the sulfate (B86663) (SO₄²⁻) anions and the titanium-oxygen (Ti-O) bonds.

Direct and detailed FT-IR and Raman spectra of pure, anhydrous this compound are scarce in the literature. However, studies on related materials provide valuable comparative data. The sulfate anion (SO₄²⁻) in its free state exhibits four fundamental vibrational modes: a symmetric stretch (ν₁), a symmetric bend (ν₂), an asymmetric stretch (ν₃), and an asymmetric bend (ν₄). researchgate.netrruff.info When the sulfate group coordinates to a metal cation like titanium, its symmetry is lowered, which can lead to the splitting of degenerate modes and the appearance of otherwise inactive modes in the spectra. researchgate.net

In a study of sulfated titania-zirconia, the presence of Ti₂(SO₄)₃ was identified through XRD, and the corresponding FT-Raman spectra were recorded, although the specific bands for Ti₂(SO₄)₃ were not isolated and assigned. iitm.ac.in Another study on rubidium titanium sulfate alums, RbTi(SO₄)₂·12H₂O, which contain the Ti(III) ion, classified these compounds into the β modification based on their low-temperature single-crystal Raman spectra. researchgate.netsciencemadness.org The spectra of these alums are complex, but the sulfate vibrational region (approximately 900-1200 cm⁻¹) would be indicative of the coordinated sulfate environment around the titanium ion. researchgate.netsciencemadness.org

For comparison, the FT-IR spectrum of titanyl sulfate (TiOSO₄) shows strong absorption bands corresponding to the sulfate groups. researchgate.net The analysis of various sulfate compounds by Raman spectroscopy shows characteristic peaks for the SO₄ fundamental vibrational modes, which are sensitive to the degree of hydration and the crystalline environment. wustl.edu

Table 2: General Wavenumber Regions for Sulfate Vibrational Modes

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

| ν₁ (Symmetric Stretch) | ~980 - 1020 | Raman, IR | researchgate.netrruff.info |

| ν₂ (Symmetric Bend) | ~450 | Raman | researchgate.netrruff.info |

| ν₃ (Asymmetric Stretch) | ~1100 - 1200 | IR, Raman | researchgate.netrruff.info |

| ν₄ (Asymmetric Bend) | ~610 - 680 | IR, Raman | researchgate.netrruff.info |

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy) for Morphological and Nanoscale Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology, particle size, and microstructure of materials.

There is a lack of published SEM and TEM images specifically of this compound. However, several studies have utilized Ti₂(SO₄)₃ as a precursor for the synthesis of other nanomaterials, and these studies provide morphological analysis of the resulting products. For instance, nanosized TiO₂ particles have been prepared using Ti₂(SO₄)₃ through a detonation method, with the resulting soot being characterized by high-resolution TEM (HRTEM). researchgate.net Another study reports the use of a Ti₂(SO₄)₃ solution in a facile hydrothermal treatment to prepare titania photocatalysts, with TEM used to characterize the final TiO₂ nanostructures. scispace.com

These studies highlight the utility of electron microscopy in characterizing materials derived from this compound, and the same techniques could be applied to analyze the morphology of Ti₂(SO₄)₃ itself, for example, to study its crystal habit or the texture of amorphous powders.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. nih.govebatco.comrockymountainlabs.com It is often coupled with SEM or TEM. rockymountainlabs.com When the sample is bombarded by the electron beam, atoms emit characteristic X-rays at energies unique to each element, allowing for qualitative and quantitative analysis of the elemental composition. ebatco.com

As with electron microscopy, direct EDS analysis of this compound is not widely reported. Studies using Ti₂(SO₄)₃ as a precursor for other materials have employed EDS to confirm the elemental composition of the final products. For example, in the synthesis of TiO₂ nanorods decorated with platinum or gold, EDS was used to characterize the resulting photocatalysts. scispace.com In principle, EDS analysis of this compound would be expected to show peaks corresponding to titanium (Ti), sulfur (S), and oxygen (O), and could be used to confirm the stoichiometry of the compound and map the distribution of these elements across a sample. The theoretical elemental composition of Ti₂(SO₄)₃ is approximately 24.94% Ti, 25.06% S, and 50.01% O by weight. druglead.comwebqc.orgwebqc.org

Table 3: Theoretical Elemental Composition of this compound (Ti₂(SO₄)₃)

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Mass Percent (%) |

| Titanium | Ti | 47.867 | 2 | 95.734 | 24.94 |

| Sulfur | S | 32.065 | 3 | 96.195 | 25.06 |

| Oxygen | O | 15.999 | 12 | 191.988 | 50.01 |

| Total | Ti₂(SO₄)₃ | - | - | 383.917 | 100.00 |

Data calculated based on standard atomic weights. webqc.orgwebqc.org

Thermal and Thermophysical Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. icdd.com TGA can provide information about phase transitions, decomposition, and thermal stability.

Studies on the hydrated form, Ti₂(SO₄)₃·xH₂O, would be expected to show initial mass loss corresponding to dehydration, followed by the decomposition of the anhydrous salt at higher temperatures. For example, a TGA study on related titanyl sulfate hydrates shows distinct steps for the loss of water molecules followed by the decomposition of the sulfate. A reference in one study points to a hydrated form, Ti₂(SO₄)₃·5H₂O, in the context of thermal analysis. curtin.edu.au The thermal behavior of materials is a critical aspect of their characterization, providing insights into their stability and potential applications at elevated temperatures.

Redox Chemistry and Reactivity of Titanium Sesquisulfate

Fundamental Principles of Ti(III)/Ti(IV) and Ti(II)/Ti(IV) Redox Cycles

The redox chemistry of titanium is characterized by the accessibility of +2, +3, and +4 oxidation states, with Ti(IV) being the most stable. docbrown.infohomescience.netresearchgate.net The Ti(III)/Ti(IV) redox couple is central to the reactivity of titanium sesquisulfate. In acidic aqueous solutions, the hexaaquatitanium(III) ion, [Ti(H₂O)₆]³⁺, is a violet-colored species that is relatively stable, though it is slowly oxidized to the colorless Ti(IV) state by air. homescience.netwikipedia.org The standard electrode potential for the Ti⁴⁺/Ti³⁺ couple highlights its reducing nature. docbrown.info

The less common Ti(II) state is a powerful reducing agent and is not stable in aqueous solutions, as it readily reduces water to produce hydrogen gas and Ti(III) species. homescience.net The Ti(II)/Ti(IV) redox cycle is less frequently exploited in typical solution chemistry but is relevant in certain catalytic processes, often involving organometallic titanium complexes. nih.gov The stability of different oxidation states can be significantly influenced by the coordination environment, including the nature of the ligands bound to the titanium center. acs.orgrsc.org For instance, the redox potential of titanium-transferrin is predicted to be significantly low, making the reduction of Ti(IV) to Ti(III) inaccessible by biological reducing agents. nih.gov

The electrochemical behavior of titanium is complex and dependent on factors such as the electrolyte concentration and current density. rasayanjournal.co.in In the synthesis of titanium compounds, controlling the oxidation state is crucial. For example, titanium dioxide can be produced from titanium-iron powder and concentrated sulfuric acid, which initially forms this compound. google.com

Table 1: Standard Electrode Potentials of Titanium Species docbrown.infowikipedia.org

| Half-Reaction | Standard Electrode Potential (E°) (V) |

| Ti³⁺ + e⁻ ⇌ Ti²⁺ | -0.37 |

| Ti²⁺ + 2e⁻ ⇌ Ti(s) | -1.63 |

| Ti⁴⁺ + e⁻ ⇌ Ti³⁺ | +0.1 |

| TiO₂ + 4H⁺ + e⁻ ⇌ Ti³⁺ + 2H₂O | +0.1 |

| TiO²⁺ + 2H⁺ + e⁻ ⇌ Ti³⁺ + H₂O | +0.1 |

Note: Potentials are relative to the Standard Hydrogen Electrode (SHE).

Electron Transfer Mechanisms in this compound-Mediated Reactions

Electron transfer (ET) is the fundamental process governing the reactivity of this compound. In its reactions, a single electron is transferred from the Ti(III) center to a substrate, resulting in the formation of a Ti(IV) species and a reduced substrate, often a radical species. ulisboa.ptmdpi.com The mechanism can be influenced by the nature of the substrate and the reaction conditions.

Proton-coupled electron transfer (PCET) is a significant mechanism in reactions involving titanium species, where the transfer of an electron is coupled with the transfer of a proton. rsc.orgrsc.org The mechanism of PCET can be either stepwise (ET followed by PT, or vice versa) or concerted (simultaneous ET and PT). nih.gov The presence of a Ti(IV) ion can accelerate the rate of PCET by orders of magnitude compared to analogous systems without titanium. rsc.org

The efficiency of electron transfer can also be influenced by the formation of complexes. This compound has the ability to form complexes with other ions and molecules, which can modulate its redox potential and reactivity. ontosight.ai In photocatalytic systems involving titanium dioxide, both electron transfer and energy transfer mechanisms have been proposed to occur. nih.gov

Role as a Reducing Agent in Organic and Inorganic Transformations

Titanium(III) compounds, including this compound, are effective reducing agents in both organic and inorganic chemistry. wikipedia.orgchemicalbook.com

Inorganic Transformations:

This compound is used for the reduction of various inorganic species. A notable application is in the standardization of solutions of other metal ions, such as iron(III), through redox titration. acs.org It can also reduce nitrate (B79036) ions to ammonium (B1175870) ions. wikipedia.org

Organic Transformations:

In organic synthesis, Ti(III) reagents are widely used for a variety of reductive transformations. They are particularly useful for the reduction of functional groups that are resistant to other reducing agents. Some key applications include:

Reductive Coupling: Ti(III) species can promote the reductive coupling of carbonyl compounds and oximes to form imines. wikipedia.orgacs.org

Radical Reactions: The single-electron transfer from Ti(III) to organic substrates can generate radical intermediates, which can then undergo a variety of useful transformations, such as C-C bond formation. ulisboa.ptmdpi.com For instance, Ti(III) can initiate the radical ring opening of epoxides. mdpi.com

Reduction of Nitro Compounds: Titanium(III) chloride, a related Ti(III) compound, is known to reduce aromatic nitro compounds to the corresponding amines.

Deoxygenation Reactions: Ti(III) reagents can be used for the deoxygenation of sulfoxides and other oxygen-containing functional groups. researchgate.net

The reactivity of Ti(III) as a reducing agent can be tuned by the choice of ligands and reaction conditions. nih.gov

Table 2: Examples of Reductions Mediated by Titanium(III) Species

| Substrate | Product | Ti(III) Reagent | Reference |

| Oxime | Imine | TiCl₃ | wikipedia.org |

| Epoxide | Alcohol | Cp₂TiCl | mdpi.com |

| Sulfoxide | Sulfide | Ti₂(SO₄)₃ | researchgate.net |

| Nitrate | Ammonium | TiCl₃ | wikipedia.org |

Domino Redox Reactions Involving Titanium Species

Domino reactions, also known as cascade or tandem reactions, are processes where a single reaction setup leads to the formation of multiple chemical bonds in a sequential manner. nih.gov Titanium species, due to their versatile redox chemistry, can be key players in initiating and propagating such reaction cascades. techexplorist.com

A common strategy involves the initial reduction of a substrate by a Ti(III) species to generate a radical intermediate. This radical can then participate in a series of subsequent reactions, such as cyclizations or additions, before the sequence is terminated, often by another redox event. nih.gov For example, a Ti(III)-mediated radical cyclization can be followed by a β-elimination step in a domino sequence. mdpi.com

The Ti(III)/Ti(IV) redox cycle is often central to these catalytic domino reactions. The Ti(III) catalyst initiates the process by reducing the substrate, and the resulting Ti(IV) is then reduced back to Ti(III) by a stoichiometric reductant (like zinc powder) to complete the catalytic cycle. mdpi.comnih.gov The ability of Ti(IV) to act as a strong Lewis acid can also play a role in these domino sequences, for instance, by activating a C=N bond for nucleophilic attack. mdpi.com The development of such domino reactions is a significant area of research as they offer atom- and step-economical routes to complex molecules. nih.gov

Catalytic Applications and Mechanisms

Homogeneous Catalysis by Titanium Sesquisulfate

In homogeneous catalysis, titanium(III) species, often derived from precursors like this compound, are instrumental in various organic reactions. These reactions leverage the ability of Ti(III) to act as a single-electron transfer agent.

Titanium compounds have a long-standing role as catalysts in polymerization. wikipedia.org Specifically, titanium(III) chloride (TiCl₃), closely related to this compound in its oxidation state, is a key component in Ziegler-Natta catalysts for the production of polyolefins. wikipedia.org While direct use of this compound in this context is less common, the underlying principle of Ti(III) mediating polymerization is well-established.

In the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET), titanium-based catalysts are considered environmentally friendlier alternatives to traditional antimony catalysts. researchgate.netkoreascience.kr Titanium compounds, including those in the +3 oxidation state, can catalyze the esterification and polycondensation steps. koreascience.krresearchgate.net The catalytic activity is influenced by the ligands attached to the titanium center. researchgate.net For instance, the use of a Ti-Si glycol salt catalyst, where titanium and silicon are in a 1:1 molar ratio, has been shown to effectively catalyze PET synthesis while reducing undesirable coloration. scielo.br The mechanism involves the exchange of ligands on the titanium atom with the hydroxyl end groups of the monomers or prepolymers, forming the active catalytic species. researchgate.net

Table 1: Comparison of Catalysts in Polyethylene Terephthalate (PET) Synthesis

| Catalyst System | Key Features | Impact on PET Synthesis |

|---|---|---|

| Antimony-based | Traditional industry standard. researchgate.netresearchgate.net | Effective but raises environmental and health concerns. scielo.br |

| Titanium-based | Higher catalytic activity, more environmentally friendly. researchgate.net | Can sometimes lead to yellowing of the polymer. researchgate.net |

| Titanium-Silicon Glycol Salt | Combined Ti and Si catalyst. scielo.br | Reduces coloration (b* value) without significantly altering molecular weight. scielo.br |

| Modified TiO₂/SiO₂ | Phenylethyl-modified catalyst. researchgate.net | Shows significantly higher activity than industrial TiO₂/SiO₂ and Sb₂O₃ catalysts. researchgate.net |

Titanium(III) complexes are powerful reagents for initiating radical reactions in organic synthesis. nih.govnih.govmdpi.com They act as single-electron donors, generating radical intermediates from various functional groups. nih.gov This approach has been applied to a wide range of transformations, including carbon-carbon bond formation, pinacol (B44631) coupling, and ring-opening of epoxides. nih.govnih.gov

For example, titanocene(III) chloride (Cp₂TiCl), a well-studied Ti(III) complex, can induce the regioselective radical opening of epoxides. nih.govmdpi.com This process combines Lewis acid catalysis with radical chemistry. nih.govmdpi.com The Ti(III) center initiates a single electron transfer to the epoxide, leading to a β-titanoxy radical. This radical can then undergo various reactions, such as reduction to an alcohol or intermolecular addition. researchgate.net This methodology has been utilized in the total synthesis of natural products like (±)-smenospondiol. researchgate.net

The versatility of titanium(III)-mediated radical chemistry is further demonstrated in reactions like the alkylation of alkyl chlorides using Michael acceptors, where a Ti(III) species abstracts a chlorine atom to generate a carbon-centered radical. nih.gov

Heterogeneous Catalysis and Titanium-Containing Materials

While this compound itself is typically used in homogeneous systems, titanium oxides and modified titanium materials are crucial in heterogeneous catalysis.

Sulfated metal oxides, particularly sulfated titania (SO₄²⁻/TiO₂), are a class of solid superacid catalysts with significant industrial potential. scirp.orgmdpi.com These materials exhibit strong acidity, making them active catalysts for reactions like paraffin (B1166041) isomerization, alkylation, and esterification at lower temperatures. scirp.org The superacidic properties are attributed to the covalent S-O bonds in sulfur complexes formed on the titania surface, which enhance both Brønsted and Lewis acidity. scirp.org

The synthesis of these catalysts often involves impregnating titanium hydroxide (B78521) or titanium dioxide with sulfuric acid, followed by calcination. scirp.orgresearchgate.net The resulting material, often referred to as titanyl sulfate (B86663) (TiOSO₄) or sulfated titania, shows high catalytic activity in various reactions. mdpi.comcore.ac.uk For instance, a nano-catalyst of Ti(SO₄)O has been successfully used for biodiesel production from used cooking oil, demonstrating high yields. core.ac.uk The stability and activity of these catalysts can be enhanced by incorporating other metal oxides, such as zirconia or lanthana. mdpi.comnih.gov A study on SO₄²⁻/TiO₂-La₂O₃ found optimal catalytic activity for acetal (B89532) and ketal synthesis under specific preparation conditions. nih.gov

Table 2: Synthesis Conditions and Performance of a SO₄²⁻/TiO₂-La₂O₃ Superacid Catalyst

| Parameter | Optimal Condition |

|---|---|

| n(La³⁺):n(Ti⁴⁺) mole ratio | 1:34 nih.gov |

| H₂SO₄ concentration | 0.8 mol/L nih.gov |

| H₂SO₄ soaking time | 24 h nih.gov |

| Calcination temperature | 480 °C nih.gov |

| Calcination time | 3 h nih.gov |

| Resulting Acetal/Ketal Yield | 41.4% - 95.8% nih.gov |

Mesoporous silica (B1680970) materials, such as SBA-15, can be endowed with catalytic activity by incorporating heteroatoms like titanium. researchgate.netpsu.edu Ti-SBA-15 composites are synthesized by either grafting titanium onto the surface or by direct hydrothermal synthesis. researchgate.netacs.org These materials retain the ordered mesoporous structure of SBA-15, which provides a high surface area and uniform pore size, beneficial for catalysis. researchgate.netpsu.eduacs.org

Ti-SBA-15 has shown significant catalytic activity in various oxidation reactions. researchgate.netacs.org For example, in the epoxidation of cyclohexene (B86901), Ti-SBA-15 catalysts exhibit good performance, with the efficiency depending on the Si/Ti molar ratio. researchgate.net A study found that a Si/Ti ratio of 50 resulted in the best catalytic performance for this reaction. researchgate.net In the oxidation of phenol, Ti-SBA-15 catalysts also demonstrated enhanced reactivity compared to unmodified SBA-15. acs.org The nature of the incorporated titanium species, whether as atomically dispersed sites or as anatase TiO₂ nanoparticles, influences the catalytic behavior. acs.org Modification of the Ti-SBA-15 surface can further tune its catalytic properties. For instance, modifying the surface with (N,N-dimethylamino)trialkylsilanes was found to increase the activity and selectivity for cyclohexene oxide formation in the oxidation of cyclohexene with hydrogen peroxide. acs.org

Mechanistic Studies of this compound Catalysis

The catalytic action of titanium(III) compounds like this compound is fundamentally rooted in their ability to participate in single-electron transfer (SET) processes. In many reactions, the Ti(III) species is oxidized to Ti(IV) as it reduces a substrate molecule, thereby generating a radical intermediate. nih.govnih.gov

In polymerization reactions, the mechanism often involves the coordination of the monomer to the titanium center, followed by insertion into a growing polymer chain. For radical polymerizations initiated by a Ti(III) system, such as the polymerization of 2-hydroxyethylmethacrylate with a titanium(III)-dimethylglyoxime redox system, the process is initiated by a free radical generated from the interaction between the Ti(III) salt and the co-initiator. psu.edu

In radical organic synthesis, the mechanism of Ti(III)-mediated reactions has been extensively studied. For instance, the ring-opening of epoxides by Cp₂TiCl proceeds via an initial SET from the Ti(III) center to the epoxide, forming a β-titanoxy radical. researchgate.net The subsequent fate of this radical determines the final product.

In heterogeneous catalysis involving sulfated titania, the mechanism is acid-catalyzed. The strong Brønsted and Lewis acid sites on the catalyst surface are the active centers. scirp.orgcore.ac.uk For example, in the selective catalytic reduction (SCR) of NOx with ammonia (B1221849) over a Fe₂(SO₄)₃/TiO₂ catalyst, ammonia is adsorbed on Brønsted acid sites to form NH₄⁺ ions. acs.org These then react with nitrates formed from the oxidation of NO, leading to the formation of nitrogen and water. acs.org The sulfate groups are crucial for creating these strong Brønsted acid sites. acs.org

Advanced Materials Science and Engineering Applications

Precursor Role in Advanced Pigment and Oxide Production (e.g., Titanium Dioxide)

Titanium sesquisulfate serves as a key precursor in the synthesis of titanium dioxide (TiO₂), a widely used white pigment. ontosight.aigoogle.com The sulfate (B86663) process, a common method for producing TiO₂, involves the acidolysis of titanium-iron powder with concentrated sulfuric acid to produce this compound. google.com This intermediate compound is then hydrolyzed to generate metatitanic acid, which upon calcination, yields the final titanium dioxide product. google.com

Titanium dioxide is highly valued for its excellent covering power, weatherability, and reducing power, making it a crucial component in paints, plastics, paper, and coatings. ontosight.aigoogle.com The properties of the final TiO₂ pigment, such as particle size and crystallinity, can be influenced by the conditions of the precursor synthesis. For instance, the choice of solvent for the titanium precursor in the sol-gel method can affect the photocatalytic activity of the resulting TiO₂ nanoparticles. irost.ir

Integration in High-Performance Materials (e.g., Titanium Alloys)

This compound plays a role in the production of titanium alloys, which are renowned for their high strength-to-weight ratio, corrosion resistance, and biocompatibility. ontosight.aiwikipedia.org These alloys are essential in demanding applications within the aerospace, biomedical, and chemical industries. totalmateria.com

Titanium and its alloys are primary materials for biomedical implants, including orthopedic and dental devices, due to their favorable mechanical properties and excellent biocompatibility. wikipedia.orgnih.govnih.gov The success of these implants hinges on their ability to integrate with bone tissue, a process known as osseointegration. diva-portal.orgplos.org

The surface properties of titanium implants are critical for successful osseointegration and preventing implant-related infections. diva-portal.orgnih.gov Research has focused on modifying the surface of titanium alloys to enhance their bioactivity. nih.gov this compound can be used in the production of these advanced titanium alloys, contributing to their desirable properties for medical applications. ontosight.ai

Key Research Findings in Biomedical Applications of Titanium Alloys:

| Research Area | Key Findings |

| Biocompatibility | Titanium alloys exhibit superior biocompatibility compared to other metals like stainless steel and cobalt-chromium alloys, primarily due to the formation of a stable oxide layer on their surface. nih.govplos.org |

| Osseointegration | Surface modifications, such as creating nanotubular structures, can enhance osteoblast cell adhesion and promote bone growth, leading to better implant stability. plos.org |

| Corrosion Resistance | The protective oxide film on titanium alloys makes them highly resistant to corrosion in the physiological environment. nih.govmdpi.com |

| Antibacterial Properties | Surface coatings and modifications are being developed to reduce the risk of bacterial biofilm formation, a major cause of implant failure. nih.gov |

In the realm of industrial chemical manufacturing, titanium(III) sulfate, a related compound, is utilized in the production of a wide array of chemicals, including bulk chemicals, petroleum products, and fine chemicals. fishersci.befishersci.ca It also finds application in the manufacturing of basic metals and alloys. fishersci.befishersci.ca

A notable development in the synthesis of titanium(III) sulfate is an electrochemical method that utilizes titanium metal waste, such as scrap and chips. rasayanjournal.co.in This process involves the electrochemical dissolution of titanium in a sulfuric acid solution using an alternating current, offering a more cost-effective and environmentally friendly alternative to traditional energy-intensive methods. rasayanjournal.co.in

The exceptional corrosion resistance of titanium and its alloys is a key factor in their widespread industrial use. totalmateria.commdpi.com This resistance is attributed to the formation of a passive and stable oxide layer, primarily composed of TiO₂. plos.orgmdpi.com This protective layer renders the material suitable for use in harsh environments, such as marine and industrial atmospheres. mdpi.com Anodization is a common surface treatment used to enhance the thickness and properties of this oxide layer, further improving the corrosion resistance of titanium alloys. mdpi.com

Novel Applications in Dye Chemistry and Stain Removal

This compound and related titanium compounds are also finding applications in the textile industry, particularly in dye chemistry and stain removal. mfa.org Titanous sulfate, another name for this compound, is used as a reducing agent for stripping dyes and bleaching stains. mfa.org It is often sold commercially as a dark purple solution. mfa.org

Furthermore, some stain removers, referred to as "Titanium Strippers," are formulated to effectively remove fugitive and residual dye stains from fabrics without causing harm to the material itself. 4streets.comcleaninghub.co.za These products work by changing the chemical makeup of the stain, effectively bleaching it. cleaninghub.co.za Research has also explored the synthesis of titanium compounds containing naturally occurring dye molecules, indicating a growing interest in the interaction between titanium compounds and dyes. rsc.org A product named 'Titanium Iodine Remover' is marketed as an electrolytic stain remover for floors and other surfaces. toplinesanitationinc.ca

Theoretical and Computational Studies of Titanium Sesquisulfate

Electronic Structure Calculations and Quantum Chemical Modeling

The electronic structure of a compound governs its fundamental chemical and physical properties. For titanium compounds, particularly those with the d¹ electronic configuration of Ti(III), computational methods are essential for elucidating these characteristics.

Detailed Research Findings: Quantum-chemical simulations for titanium-containing materials are commonly performed using Density Functional Theory (DFT). rsc.org For instance, the electronic properties and interatomic interactions in novel titanium carbonitrides have been predicted using ab initio DFT calculations on large clusters. rsc.org Similarly, quantum-chemical modeling of titanium centers in titanosilicate glasses has been conducted using DFT with the BLYP functional, which is noted for providing good agreement with experimental vibrational frequencies. fibopt.ru In these studies, cluster models are often employed to represent the local environment of the titanium atom. fibopt.ru

For complex titanium structures, such as an oxo-bridged bis-titanium(III) complex, post-Hartree-Fock computational analyses are used to investigate spin states, revealing nearly degenerate triplet and singlet states. nih.gov Hybrid DFT calculations are also applied to large TiO₂ cluster models to study their geometrically optimized bonding patterns and electronic properties, both in the gas phase and in solution. columbia.edu These studies indicate that the local environment significantly influences the electronic properties of the titanium center. fibopt.rucolumbia.edu Manipulation of the electronic structure by tuning the chemical composition, as demonstrated in Mg-Ti-O systems, can lead to significant changes in properties like electrical conductivity, a result confirmed by DFT calculations showing shifts in the density of states (DOS) near the Fermi level. escholarship.org

While direct electronic structure calculations for titanium sesquisulfate are not prominent in the reviewed literature, the established use of DFT, cluster models, and post-Hartree-Fock methods for other Ti(III) and titanium oxide/sulfate (B86663) systems provides a clear roadmap for how such an investigation would proceed. fibopt.runih.govcolumbia.edu

| Method | System Studied | Key Findings/Applications | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Titanium Carbonitride (Ti₂CN) | Prediction of electronic properties and interatomic interactions. | rsc.org |

| DFT (BLYP functional) | Titanium centers in titanosilicate glass | Determination of equilibrium configuration, vibrational frequencies, and Raman intensities. | fibopt.ru |

| Post-Hartree-Fock Analysis | μ-oxido-bis[dichloridotris(tetrahydrofuran-κO)titanium(III)] | Analysis of nearly degenerate triplet and singlet spin states. | nih.gov |

| Hybrid DFT | TiO₂ Nanoparticle Clusters | Investigation of bonding patterns and electronic properties in gas phase and solution. | columbia.edu |

| DFT | Mg-Ti-O System | Tuning of electronic structures to achieve metallic phases. | escholarship.org |

Thermodynamic and Kinetic Modeling of this compound Systems

Thermodynamic and kinetic modeling is crucial for understanding the stability and reactivity of chemical systems in various conditions, which is vital for industrial applications.

Detailed Research Findings: For sulfate-containing systems, particularly in acidic aqueous solutions, the Pitzer model is a widely used and effective approach for modeling thermodynamic properties. acs.org This model has been successfully applied to describe the thermodynamics of systems like CaSO₄–H₂SO₄–H₂O and FeSO₄–H₂SO₄–H₂O over wide temperature and concentration ranges. acs.orgresearchgate.net The model uses interaction parameters to account for the non-ideal behavior of electrolytes in solution. acs.org

For more complex, multi-component systems containing titanium, other models are employed. The CALPHAD (Calculation of Phase Diagrams) technique is used for thermodynamic optimization of metallic and oxide systems, such as the Fe-Ti-V system, by developing self-consistent thermodynamic databases. researchgate.net Another approach is the Ion and Molecule Coexistence Theory (IMCT), which has been used to establish thermodynamic models for ladle slags containing various oxides, including TiO₂. frontiersin.org This model allows for the calculation of the activity of components in the slag, which is critical for understanding and controlling metallurgical processes. frontiersin.org

While specific thermodynamic parameters and kinetic models for this compound are not detailed in the surveyed results, the methodologies are well-established. A thermodynamic model for a this compound system would likely be developed using the Pitzer equations for aqueous solutions or the CALPHAD approach for solid-state systems, benchmarked against experimental solubility and phase equilibria data. acs.orgresearchgate.net

| Model | System Type | Key Features | Source |

|---|---|---|---|

| Pitzer Model | Aqueous electrolyte solutions (e.g., CaSO₄, FeSO₄ in H₂SO₄) | Uses ion-interaction parameters to model activity coefficients in concentrated solutions. | acs.orgresearchgate.net |

| CALPHAD Technique | Multi-component metallic and oxide systems (e.g., Fe-Ti-V) | Develops consistent thermodynamic databases for phase diagram calculation. | researchgate.net |

| Ion and Molecule Coexistence Theory (IMCT) | Molten slag systems (e.g., CaO-SiO₂-Al₂O₃-TiO₂) | Calculates the activity of individual components in a complex mixture. | frontiersin.org |

Computational Approaches for Crystal Structure Prediction and Validation in Titanium(III) Compounds

Predicting the crystal structure of a material from its chemical composition alone is a major goal of computational materials science. researchgate.net Various powerful methods have been developed and applied to titanium-containing compounds. researchgate.netmdpi.com

Detailed Research Findings: Several computational methods are prominent in the field of crystal structure prediction (CSP). These include evolutionary algorithms, as implemented in software like USPEX (Universal Structure Predictor: Evolutionary Xtallography), which have shown a high success rate for systems with up to 80 atoms in the unit cell. researchgate.net Other widely used approaches include genetic algorithms (GA), particle swarm optimization (PSO), and ab initio random structure searching (AIRSS). mdpi.com Recently, artificial intelligence and machine learning have been integrated into CSP, with software like CrySPAI using a deep neural network to learn the relationship between crystal structures and their energies, accelerating the search for stable configurations. mdpi.com Reinforcement learning has also been applied to enhance the efficiency of basin-hopping search methods. rsc.org

These methods have been successfully applied to predict the structures of various titanium compounds, notably titanium oxides like TiO₂. researchgate.netmdpi.com The process typically involves generating a multitude of candidate structures and calculating their energies using DFT to identify the most stable polymorphs. rsc.org

Validation of predicted structures is a critical step. A primary method is to compare the calculated total energy of different candidate structures, with the lowest energy structure being the most likely candidate. aps.org Furthermore, for validation against experimental data, the predicted crystal structure can be used to calculate a theoretical powder X-ray diffraction (PXRD) pattern, which is then compared to the experimental pattern. aps.org Computational studies also serve to validate and refine structures determined by experimental methods like single-crystal X-ray diffraction. For example, DFT calculations can be used to optimize an experimentally determined geometry and analyze bond lengths and angles. nih.govmdpi.com

| Method/Software | Description | Application Example | Source |

|---|---|---|---|

| Evolutionary Algorithm (USPEX) | Evolves crystal structures to find low-energy configurations. | Prediction of new titanium oxide crystals. | researchgate.net |

| AI-based (CrySPAI) | Uses a deep neural network to predict energies and guide the search. | Prediction of TiO₂ and CaTiO₃ structures. | mdpi.com |

| Reinforcement Learning (RL-CSP) | Dynamically adapts the search strategy to improve efficiency. | Tested on compositions in the Y³⁺-Sr²⁺-Ti⁴⁺-O²⁻ phase field. | rsc.org |

| DFT-based Prototype Search | Searches databases for known prototypes matching stoichiometry and space group. | Solving unknown structures from the Powder Diffraction File (PDF). | aps.org |

| DFT Energy Calculation | Validation by comparing the total energy of candidate structures. | General validation technique for all CSP methods. | rsc.orgaps.org |

Future Research Directions and Challenges in Titanium Sesquisulfate Chemistry

Development of Novel Synthetic Routes for Enhanced Purity and Yield

The production of high-purity titanium sesquisulfate with high yields remains a primary challenge. Traditional methods often result in products with inconsistent quality and undesired byproducts.

One promising approach involves the electrochemical dissolution of metallic titanium in sulfuric acid using an alternating current. rasayanjournal.co.in This method has the potential to use titanium scrap, which could significantly lower production costs. rasayanjournal.co.in Research has shown that increasing the concentration of sulfuric acid can improve the current yield of titanium dissolution. rasayanjournal.co.in However, this process is hampered by the formation of an oxide film on the electrode, which increases voltage and reduces efficiency. rasayanjournal.co.in Future work should focus on optimizing parameters like current density, frequency, and electrolyte concentration to mitigate passivation and maximize yield. rasayanjournal.co.in

Another avenue of exploration is the direct thermal hydrolysis of titanium(III) sulfate (B86663) solutions to produce anatase-type TiO₂. researchgate.net While this method focuses on a derivative, understanding the precursor's role is crucial. The synthesis of stable this compound crystals can be achieved by dissolving high-purity sponge titanium in dilute sulfuric acid and then increasing the sulfate concentration. researchgate.net This method provides a good yield of comparatively stable crystals. researchgate.net

Further research into novel synthetic strategies, such as the High Valence Metathesis and Oxidation (HVMO) method developed for titanium-based metal-organic frameworks (Ti-MOFs), could inspire new routes for pure this compound synthesis. rsc.org The development of one-pot, green, and solvent-free approaches, similar to those used for creating certain titanium-based catalysts, could also lead to more sustainable and efficient production methods. researchgate.net

Elucidation of Complex Reaction Mechanisms at the Molecular Level

A deeper understanding of the reaction mechanisms involving this compound at the molecular level is essential for its effective utilization. The compound is known to be a reducing agent, but the intricacies of its electron transfer processes are not fully understood. chemicalbook.commfa.org

Molecular modeling presents a powerful tool for investigating these mechanisms. For instance, it has been used to study fouling reactions on titanium heat exchangers in titanium dioxide production, revealing that titanium hydroxyls can form strong chemical bonds with surfaces. engconfintl.org Similar computational approaches could be applied to elucidate the role of this compound in various reactions.

The hydrolysis of titanium compounds, a fundamental reaction, has been studied to understand the formation of titanium dioxide. koreascience.kr Investigating the hydrolysis of this compound specifically would provide valuable insights into the formation of its derivatives. The interaction of titanium(III) species with organic molecules is another area ripe for exploration. Studies on titanium radical redox catalysis have shown that Ti(III) complexes can initiate homolysis of C-S and C-C bonds, leading to new synthetic transformations. nih.gov Understanding how the sulfate counter-ions in this compound influence these radical processes is a key research question.

Further mechanistic studies, potentially employing techniques like EPR spectroscopy, could help identify and characterize the transient titanium(III) species that are key intermediates in catalytic cycles. chemrxiv.org This knowledge is crucial for designing more efficient and selective catalytic systems.

Rational Design of Next-Generation this compound-Based Catalysts

This compound and its derivatives have shown promise as catalysts and catalyst precursors in various reactions. ontosight.ai Future research should focus on the rational design of more advanced catalytic materials.

One area of interest is the development of doped titanium dioxide photocatalysts. This compound can serve as a precursor for sulfur-doped TiO₂, which exhibits photocatalytic activity under visible light. google.com The challenge lies in controlling the doping process to achieve the desired electronic and structural properties for optimal catalytic performance. google.comgoogleapis.com

The creation of novel solid acid nano-catalysts, such as titanium sulfate oxide [Ti(SO₄)O], for applications like biodiesel production is another promising direction. core.ac.uk These materials can be synthesized from titanium precursors and exhibit high stability and reusability. core.ac.uk Future work should explore the synthesis of such catalysts with tailored surface chemistry and porosity to enhance their activity and selectivity.

The development of hybrid catalysts, where titanium complexes are immobilized on supports like polymers or mesoporous silica (B1680970), offers a way to combine the advantages of homogeneous and heterogeneous catalysis. nih.gov Designing titanium silsesquioxane-based catalysts, for example, can lead to materials with high activity and recyclability for epoxidation reactions. nih.gov

Furthermore, the influence of residual sulfate species on the catalytic performance of supported titanium catalysts needs to be systematically investigated. It has been shown that trace amounts of sulfate can dramatically switch the selectivity of CO₂ hydrogenation on Ru/TiO₂ catalysts. nih.gov A thorough understanding of these effects will enable the rational design of catalysts with precisely controlled selectivity for specific industrial applications.

Expanding Applications in Emerging Technologies and Sustainable Chemistry

The unique properties of this compound suggest its potential for use in a range of emerging technologies and sustainable chemical processes.

In the realm of "green chemistry," its use as a reducing agent in the textile industry for stripping dyes is already established. chemicalbook.commfa.org Further research could explore its application in other reductive processes that aim to replace less environmentally friendly reagents. Its role as a precursor for photocatalysts aligns with the growing demand for technologies that can degrade organic pollutants under sunlight. google.com

The development of titanium-based catalysts for converting biomass into valuable chemicals is a significant area of future research. escholarship.org For example, catalysts derived from titanium compounds are being investigated for the production of chlorine dioxide, a "green" oxidant, and for the synthesis of polar aprotic solvents from cellulose. escholarship.org

In the energy sector, titanium-based materials are crucial for applications such as solar cells and batteries. While not a direct application of this compound, the fundamental understanding gained from its chemistry can inform the development of new materials for these technologies. For instance, the electrochemical processes studied for this compound synthesis have parallels in battery and electrolyzer technologies. rasayanjournal.co.inacs.org

The use of titanium compounds in medical implants is well-known due to their biocompatibility. ontosight.ai While this compound itself may not be directly used, understanding its interaction with biological systems could be relevant for the surface modification of titanium implants. Research into how titanium dioxide nanotubes, which can be formed from titanium precursors, protect bone cells could lead to improved implant designs. nih.gov

Finally, the recovery and recycling of titanium from spent catalysts is an important aspect of sustainable chemistry. mdpi.com Developing efficient processes to recover titanium, potentially via a sesquisulfate intermediate, would contribute to a more circular economy for this valuable element.

Q & A

Q. What ethical practices apply when citing prior studies on this compound’s environmental impacts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.